Enhanced Regioselectivity in Aminocarbonylation Reactions: Direct Comparison to Benzylamine and Phenethylamine
In a direct head-to-head comparison under identical aminocarbonylation conditions, piperonylamine demonstrates superior regioselectivity for flavone-3-carboxamide formation over the isomeric β-enaminone byproduct. Piperonylamine achieves a product ratio of 75/25, which is a substantial improvement over benzylamine's 55/45 ratio and phenethylamine's 60/40 ratio [1]. This translates to a 36% relative increase in desired product selectivity compared to benzylamine and a 25% increase compared to phenethylamine.
| Evidence Dimension | Regioselectivity (Product Ratio of flavone-3-carboxamide to β-enaminone) |
|---|---|
| Target Compound Data | 75/25 ratio |
| Comparator Or Baseline | Benzylamine (55/45 ratio); Phenethylamine (60/40 ratio) |
| Quantified Difference | +36% relative improvement vs. benzylamine; +25% relative improvement vs. phenethylamine |
| Conditions | Palladium-catalyzed aminocarbonylation of 3-iodoflavone: 0.5 mmol substrate, 0.0125 mmol Pd(OAc)2, 0.0125 mmol XantPhos, 0.75 mmol K2CO3, 5 mL DMF, 1 bar CO, 50 °C, 48 h. |
Why This Matters
This directly impacts procurement for chemical synthesis; selecting piperonylamine over cheaper or more common amines results in a significantly higher yield of the target product and reduces the need for difficult separation of a nearly 1:1 mixture of isomers.
- [1] Sillanpää, M., et al. (2024). Synthesis of Flavone-3-carboxamides via Palladium-Catalyzed Aminocarbonylation of 3-Iodoflavone. International Journal of Molecular Sciences, 25(19), 10128. Table 2. View Source
